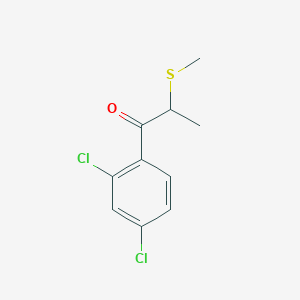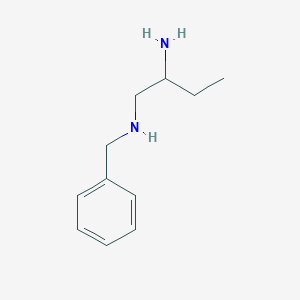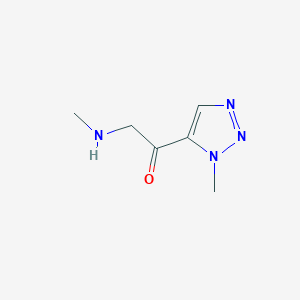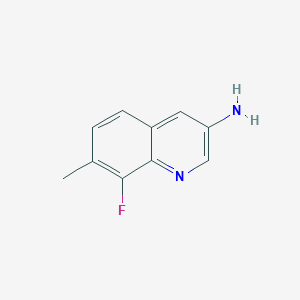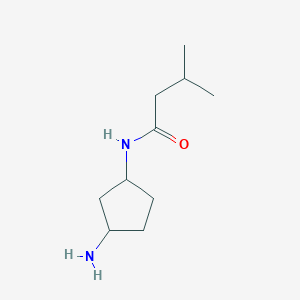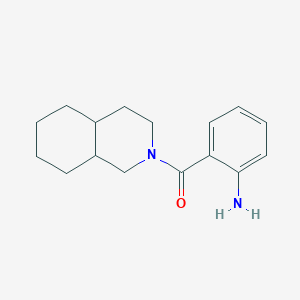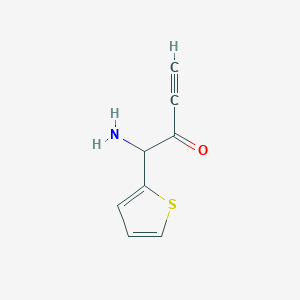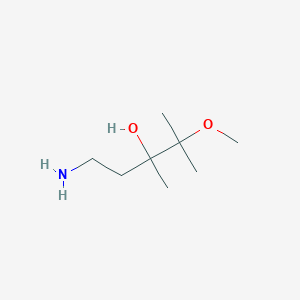
1-Amino-4-methoxy-3,4-dimethylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Amino-4-methoxy-3,4-dimethylpentan-3-ol involves several steps. One common method is the reaction of 4,4-dimethylpentan-3-one with an imine, followed by reduction with hydrogen in the presence of a catalyst . This method ensures the production of high-purity this compound, which is essential for its various applications .
Chemical Reactions Analysis
1-Amino-4-methoxy-3,4-dimethylpentan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Amino-4-methoxy-3,4-dimethylpentan-3-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-methoxy-3,4-dimethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
1-Amino-4-methoxy-3,4-dimethylpentan-3-ol can be compared with other similar compounds, such as:
1-Amino-4,4-dimethylpentan-3-ol: This compound has a similar structure but lacks the methoxy group, which can significantly alter its chemical properties and reactivity.
1-Methoxy-4,4-dimethylpentan-3-ol: This compound contains a methoxy group but lacks the amino group, leading to different chemical behavior and applications.
The presence of both amino and methoxy groups in this compound makes it unique and versatile for various applications .
Properties
Molecular Formula |
C8H19NO2 |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-amino-4-methoxy-3,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C8H19NO2/c1-7(2,11-4)8(3,10)5-6-9/h10H,5-6,9H2,1-4H3 |
InChI Key |
RSYVTUFCTKPHNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(CCN)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
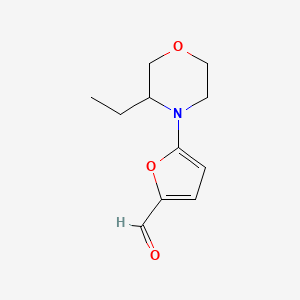
![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
![{[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13176867.png)
